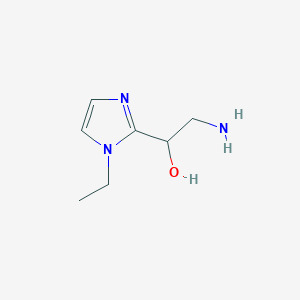![molecular formula C12H18N2O3 B13555794 [2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol](/img/structure/B13555794.png)
[2-(N-tert-Butoxycarbonyl-N-methylamino)pyridin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their versatile chemical properties. This compound, in particular, is of interest due to its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety.
Méthodes De Préparation
The synthesis of tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)pyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, as well as appropriate solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate moieties. It serves as a model compound for understanding the interactions between carbamates and biological macromolecules.
Medicine: Research into its potential as a pharmaceutical agent is ongoing. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry: In materials science, it can be used as a precursor for the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes by carbamoylating the active site serine residue, leading to the formation of a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4-hydroxyphenyl)carbamate: This compound has a phenyl ring instead of a pyridine ring, which affects its chemical reactivity and biological activity.
tert-Butyl N-(4-hydroxybenzyl)carbamate: Similar to the above compound but with a benzyl group, leading to different steric and electronic properties.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring, which introduces different conformational dynamics compared to the pyridine ring.
The uniqueness of tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate lies in its pyridine ring, which provides distinct electronic properties and potential for further functionalization .
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14(4)10-7-9(8-15)5-6-13-10/h5-7,15H,8H2,1-4H3 |
Clé InChI |
ATHWYVGZFDFSLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Aminobicyclo[4.1.0]heptane-7-carboxylicacidhydrochloride](/img/structure/B13555728.png)
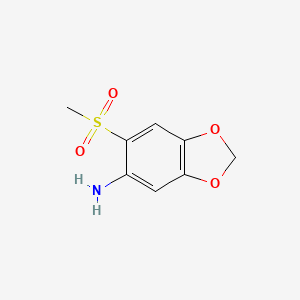
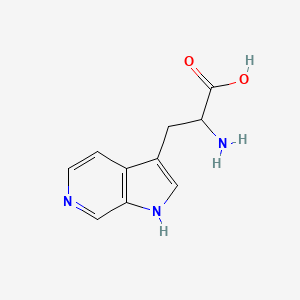
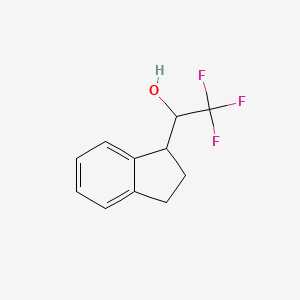
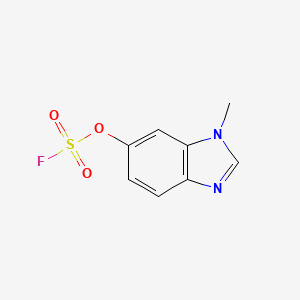
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
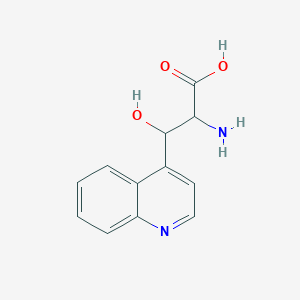

![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)

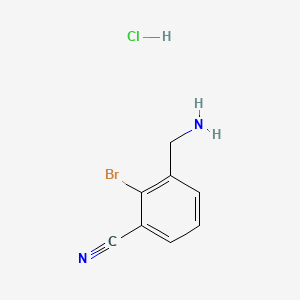
![3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid](/img/structure/B13555786.png)
